3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine
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Overview
Description
(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is a compound that features a nitrobenzoxadiazole moiety This compound is of significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid typically involves a multi-step process. One common method includes the reaction of 7-nitrobenzo[c][1,2,5]oxadiazole with an appropriate amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized products .
Scientific Research Applications
(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in fluorescence studies due to its strong fluorescent properties.
Industry: Utilized in the development of fluorescent probes and sensors for various applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets. The nitrobenzoxadiazole moiety is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
NBDHEX: A nitrobenzoxadiazole derivative with similar fluorescent properties and biological activity.
Benzo[c][1,2,5]thiadiazoles: Compounds with a similar core structure but different substituents, leading to varied reactivity and applications.
Uniqueness
(S)-2-Amino-3-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid is unique due to its specific combination of the nitrobenzoxadiazole moiety with an amino acid derivative. This structure imparts distinct chemical and biological properties, making it valuable in various research fields .
Properties
CAS No. |
180889-27-4 |
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Molecular Formula |
C9H9N5O5 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid |
InChI |
InChI=1S/C9H9N5O5/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8/h1-2,4,11H,3,10H2,(H,15,16)/t4-/m0/s1 |
InChI Key |
XJSHCKMKWFWSIN-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N |
Origin of Product |
United States |
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